1,2,2-Triphenylpropan-1-ol
Description
Contextualization within the Class of Triphenylpropanol Derivatives
The triphenylpropanol family consists of several structural isomers, each with a unique arrangement of its three phenyl groups on the propanol (B110389) skeleton. The properties and synthetic accessibility of these isomers are heavily influenced by the substitution pattern.
Table 2: Comparison of Triphenylpropanol Isomers
| Compound Name | Structure | Key Features |
|---|---|---|
| 1,2,2-Triphenylpropan-1-ol | C₆H₅CH(OH)C(C₆H₅)₂CH₃ | Tertiary alcohol with a C1 stereocenter adjacent to a C2 quaternary center. Highly sterically hindered. |
| 1,1,2-Triphenylpropan-1-ol | (C₆H₅)₂C(OH)CH(C₆H₅)CH₃ | Tertiary alcohol with a C1 quaternary stereocenter. Research on its (2S)-enantiomer is noted in chemical databases. ontosight.ai |
| 1,1,3-Triphenylpropan-1-ol | (C₆H₅)₂C(OH)CH₂CH₂C₆H₅ | Tertiary alcohol with a C1 quaternary stereocenter. |
| 1,2,3-Triphenylpropan-2-ol | C₆H₅CH₂C(OH)(C₆H₅)CH₂C₆H₅ | Tertiary alcohol with a central C2 quaternary stereocenter. |
The unique feature of this compound, when compared to its isomers, is the geminal diphenyl substitution on the carbon atom adjacent to the alcohol-bearing stereocenter. This arrangement is expected to impart significant conformational rigidity and influence the stereochemical outcome of reactions involving the hydroxyl group.
Significance of Highly Substituted Alcohols in Contemporary Organic Synthesis Research
Highly substituted alcohols are valuable compounds in modern organic synthesis for several reasons. Their sterically demanding nature can be exploited to control the stereoselectivity of chemical transformations. Alcohols are versatile functional groups that can serve as precursors for a wide array of other functionalities. rsc.org
The presence of bulky substituents, such as the multiple phenyl groups in this compound, can create a well-defined chiral pocket. This makes such molecules candidates for use as:
Chiral Auxiliaries: Where the alcohol's stereocenter directs the stereochemical course of a reaction on a substrate temporarily attached to it.
Chiral Ligands: For metal-catalyzed asymmetric synthesis, where the steric bulk influences the coordination geometry around the metal center, thereby controlling enantioselectivity.
Chiral Catalysts: In organocatalysis, where the alcohol can participate in hydrogen bonding or other non-covalent interactions to create a chiral environment. mdpi.com
The development of methods to synthesize complex, sterically hindered alcohols is an active area of research, often driven by the need to access novel molecular scaffolds for drug discovery and materials science. rsc.org
Historical Development and Evolution of Research on Related Multi-Phenyl Alcohol Scaffolds in Stereoselective Transformations
The synthesis of multi-phenyl substituted alcohols is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. The cornerstone of this field is the Grignard reaction , discovered by Victor Grignard in 1900. This reaction, involving the addition of an organomagnesium halide to a carbonyl compound, provided the first general and reliable method for creating tertiary alcohols. organic-chemistry.orgcymitquimica.com The synthesis of triphenylmethanol (B194598) from benzophenone (B1666685) and phenylmagnesium bromide is a classic example that demonstrates the power of this reaction to assemble sterically crowded molecules. youtube.com
Another historically significant method is the Reformatsky reaction , which utilizes an organozinc reagent derived from an α-halo ester to attack a carbonyl group. ontosight.aiwikipedia.org While typically used to form β-hydroxy esters, the principles of using organometallic reagents to create hindered alcohols are similar. Reformatsky enolates are generally less reactive than Grignard reagents, which can be advantageous in certain synthetic contexts. ontosight.ai
Over the decades, research has evolved from simply forming these scaffolds to controlling their stereochemistry. The development of stereoselective synthesis has been a major theme in organic chemistry. Early work focused on substrate control, where the inherent chirality in a molecule would direct the outcome of a reaction. More recent advancements have seen the rise of reagent-based and catalyst-based control. This includes the use of chiral reducing agents, chiral catalysts for additions to carbonyls, and dynamic kinetic resolution processes that can convert a racemic alcohol into a single enantiomerically pure product. mdpi.comresearchgate.net The ongoing development of multicatalysis systems, where multiple catalysts work in sequence or concert, continues to push the boundaries of what is possible in the synthesis of complex molecules like multi-phenyl alcohols. rsc.org
Structure
3D Structure
Properties
CAS No. |
5400-98-6 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,2,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C21H20O/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)20(22)17-11-5-2-6-12-17/h2-16,20,22H,1H3 |
InChI Key |
RYKVCHKQXJFGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,2 Triphenylpropan 1 Ol and Analogues
Grignard Reagent Additions for the Construction of Tertiary Alcohol Centers
The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the construction of alcohols. masterorganicchemistry.comlibretexts.org For the synthesis of the secondary alcohol 1,2,2-Triphenylpropan-1-ol, this method involves the nucleophilic addition of an organomagnesium halide to an aldehyde. The two primary retrosynthetic disconnections for this target molecule are:
The reaction of 2,2-diphenylpropanal with phenylmagnesium bromide .
The reaction of benzaldehyde with 1,1-diphenylethylmagnesium bromide .
This pathway allows for the direct formation of the C1-phenyl bond or the C1-C2 bond of the propanol (B110389) backbone, culminating in the desired secondary alcohol structure after an acidic workup. masterorganicchemistry.com
Catalytic and Stoichiometric Approaches in Aryl-Substituted Propanol Formation
The addition of Grignard reagents to carbonyl compounds can be modulated through both stoichiometric and catalytic means to enhance efficiency and minimize side reactions, such as enolization and reduction. organic-chemistry.org In a stoichiometric approach, additives may be used to pre-complex with either the Grignard reagent or the aldehyde to control reactivity.
Catalytic approaches offer a more atom-economical alternative. The use of metal catalysts, such as copper(I) salts, in conjunction with chiral ligands can facilitate the addition reaction with high precision. mmu.ac.uk Furthermore, additives like tetrabutylammonium (B224687) chloride have been shown to enhance the efficiency of Grignard additions to ketones, a principle that can be extended to aldehyde substrates. organic-chemistry.org Systems employing zinc chloride (ZnCl₂) and lithium chloride (LiCl) can also effectively minimize problematic side reactions in the 1,2-addition of Grignard reagents to carbonyls. organic-chemistry.org
Exploration of Stereocontrol in Grignard Additions for Chiral Analogues
Achieving stereocontrol in the synthesis of this compound is crucial, as the C1 carbon is a chiral center. The asymmetric addition of a Grignard reagent to an aldehyde is a powerful method for establishing this stereocenter with a high degree of enantioselectivity. ic.ac.uk This is typically accomplished by employing a chiral ligand that coordinates to the magnesium atom, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde. nih.gov
A variety of chiral ligands have been developed for this purpose, with many derived from readily available chiral scaffolds like 1,2-diaminocyclohexane (DACH) rsc.org or amino acids such as proline. ic.ac.uk The effectiveness of these ligands depends on their ability to form a rigid complex that enforces a specific transition state geometry. Research has shown that N,N,O-tridentate chiral ligands can be particularly effective for the single-metal controlled asymmetric addition of Grignard reagents. nih.govresearchgate.net The development of these catalytic systems provides modular and universal access to challenging chiral alcohols. nih.gov
Table 1: Representative Enantioselective Grignard Additions to Carbonyls Using Chiral Ligands This table presents data for analogous systems to illustrate the effectiveness of various chiral ligands in achieving stereocontrol.
| Chiral Ligand System | Carbonyl Substrate | Grignard Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-Proline-derived diamine | Benzaldehyde | Et₂Mg | 68% | ic.ac.uk |
| (R,R)-DACH-derived ligand (L12) | Acetophenone | EtMgBr | 89% ee | researchgate.net |
| (S)-BINOL-Ti(OⁱPr)₂ | Various Aldehydes | Aryl Grignard Reagents | Up to >99% ee | researchgate.net |
| Cu(I)-rev-Josiphos | Aryl Acyl Silanes | Alkyl Grignard Reagents | Up to 90% ee | mmu.ac.uk |
Reductive Synthesis Routes from Ketone Precursors
An alternative and powerful strategy for synthesizing this compound is through the reduction of a ketone precursor. The logical precursor for this route is 1,2,2-triphenylethanone (B167304) . The reduction of the carbonyl group in this prochiral ketone directly yields the target secondary alcohol.
Strategies for Asymmetric Reduction in the Formation of this compound
The conversion of prochiral ketones into chiral, non-racemic alcohols is a fundamental transformation in modern organic synthesis. wikipedia.org Asymmetric reduction can be achieved using various enzymatic or chemical methods that differentiate between the two enantiotopic faces of the carbonyl group. nih.gov
Catalytic transfer hydrogenation is one such strategy, employing a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) and a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.orgnih.gov Chiral ligands, such as those based on BINAP or PhanePhos, are essential for inducing high enantioselectivity. nih.gov Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with borane (B79455) (BH₃) as the reducing agent. nih.govyoutube.com This system is highly reliable for the reduction of aryl ketones, provided there is sufficient steric differentiation between the two groups attached to the carbonyl, a condition met by 1,2,2-triphenylethanone. youtube.com
Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer an environmentally friendly approach with exceptional stereoselectivity. nih.govnih.gov Engineered enzymes can be designed to accept bulky substrates and provide access to either the (R) or (S) enantiomer of the desired alcohol. nih.gov
Enantioselective Reduction Utilizing Chiral Borohydride (B1222165) Systems
Chirally modified borohydrides are effective stoichiometric reagents for the asymmetric reduction of ketones. wikipedia.org These reagents are typically prepared by reacting a standard borohydride source, such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), with a chiral modifier, often a chiral alcohol, diol, or amino alcohol. wikipedia.orgrsc.org
For instance, LiAlH₄ modified with chiral ligands like 1,1'-bi-2-naphthol (B31242) (BINOL) can afford products with high enantioselectivity. uwindsor.ca These reagents, often referred to as BINAL-H, are particularly effective for ketones that have a π-system, such as a phenyl group, directly attached to the carbonyl. uwindsor.ca Another well-known system is the Midland Alpine borane reduction, which uses a chiral organoborane derived from α-pinene. wikipedia.org Additionally, the combination of NaBH₄ with chiral diols and an acid additive has been shown to asymmetrically reduce aryl ketones. rug.nl
Table 2: Examples of Enantioselective Reduction of Prochiral Aryl Ketones This table includes data from analogous ketone reductions to demonstrate the potential of various chiral reducing systems.
| Chiral System/Catalyst | Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-Lactam alcohol (2) / BH₃ | Acetophenone | (R)-1-phenylethanol | 96% ee | nih.gov |
| (S)-BINAL-H | Aryl Alkyl Ketone | (S)-Alcohol | High | uwindsor.ca |
| NaBH₄ / (S)-(-)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol / Acid | Propiophenone | 1-phenylpropan-1-ol | Up to 40% ee | rug.nl |
| TeSADH Mutant Enzyme | 2-chloro-4′-fluoroacetophenone | (S)-alcohol | >99% ee | nih.gov |
Friedel-Crafts Derived Pathways and Their Relevance to Triphenylalkane Frameworks
The Friedel-Crafts reaction, while not a direct route to the final alcohol, is fundamentally important for constructing the triphenylalkane carbon skeleton, particularly for synthesizing the ketone precursor, 1,2,2-triphenylethanone. researchgate.net This electrophilic aromatic substitution allows for the formation of carbon-carbon bonds to an aromatic ring.
Two plausible Friedel-Crafts approaches to the ketone precursor are:
Friedel-Crafts Acylation: The reaction of diphenylmethane (B89790) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would attach the acetyl group to the diphenylmethane structure.
Friedel-Crafts Acylation: The reaction of benzene (B151609) with 2,2-diphenylacetyl chloride, which would form the bond between the carbonyl carbon and one of the phenyl rings.
These pathways are essential for assembling the complex, sterically hindered framework of the precursor molecule from simpler, commercially available starting materials. The resulting 1,2,2-triphenylethanone can then be subjected to the reductive strategies outlined previously to furnish the target this compound.
Development of Novel and Sustainable Catalytic Approaches for this compound Synthesis
While classic stoichiometric reactions are effective, modern synthetic chemistry increasingly focuses on developing novel and sustainable catalytic methods. These approaches aim to improve efficiency, reduce waste, and provide access to chiral molecules with high enantioselectivity. The synthesis of sterically demanding tertiary alcohols like this compound is a significant challenge where catalytic solutions are highly sought after. researchgate.netchinesechemsoc.org
A major area of research is the catalytic asymmetric addition of carbon nucleophiles to ketones . Copper-based catalytic systems have emerged as particularly effective for these transformations. acs.org These systems typically involve a copper(I) or copper(II) salt combined with a chiral ligand. The catalyst activates both the nucleophile and the ketone, facilitating the C-C bond formation within a chiral environment to yield an enantiomerically enriched tertiary alcohol. researchgate.netacs.org The development of such methods is crucial as the biological properties of enantiomerically pure tertiary alcohols are of great interest in medicinal chemistry. researchgate.net
Another sustainable strategy involves transfer hydrogenation C-C couplings , often utilizing iridium or ruthenium catalysts. nih.govorganic-chemistry.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions are highly atom-economical. For instance, a secondary alcohol can be catalytically and temporarily oxidized to a ketone. This ketone can then undergo an aldol-type reaction with another molecule, and the resulting product is subsequently reduced by the hydrogen that was "borrowed" in the initial step. Applying this logic, a catalytic reaction between 1,1-diphenylethanol (B1581894) and benzyl (B1604629) alcohol could potentially be devised to form this compound, with water as the sole byproduct.
The table below outlines some of these modern catalytic strategies.
| Catalytic Approach | Catalyst Type | Description | Sustainability Aspect |
| Asymmetric Addition | Copper-Chiral Ligand Complexes | Catalyzes the enantioselective addition of organometallic reagents or other nucleophiles to ketones, enabling the synthesis of chiral tertiary alcohols. acs.org | Use of catalytic quantities of reagents reduces waste compared to stoichiometric methods. |
| Transfer Hydrogenation C-C Coupling | Iridium or Ruthenium Complexes | Enables the coupling of alcohols with other alcohols or carbonyl compounds through a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.org | High atom economy, often producing only water as a byproduct. |
| Organocatalytic Michael Addition | Chiral Amines or Prolinol Ethers | Uses small, metal-free organic molecules to catalyze enantioselective conjugate additions, which can be a key step in a multi-step synthesis. organic-chemistry.org | Avoids the use of potentially toxic and expensive heavy metals. |
These innovative catalytic methods represent the forefront of research into the synthesis of complex molecules like this compound, offering pathways that are not only efficient but also aligned with the principles of green chemistry.
Stereochemical Investigations of 1,2,2 Triphenylpropan 1 Ol
Analysis of Stereogenic Centers and Elements of Chirality within the 1,2,2-Triphenylpropan-1-ol Structure
The concept of chirality is fundamental to understanding the three-dimensional structure of molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a stereogenic center, which is a tetrahedral carbon atom bonded to four different groups. schoolwires.netknowledgebin.org
In the structure of this compound, there is one such stereogenic center. This is the carbon atom at the second position of the propane (B168953) chain (C2). nih.gov This carbon is bonded to four distinct substituents: a hydrogen atom, a methyl group (-CH3), a phenyl group (-C6H5), and the C1 carbon which is bonded to a hydroxyl group and two phenyl groups. The presence of this single stereogenic center means that the molecule is chiral. youtube.com Molecules with a single stereogenic center will always be chiral. uky.edu
The maximum number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of stereogenic centers. youtube.comlibretexts.org For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two stereoisomers are enantiomers, meaning they are non-superimposable mirror images of each other. libretexts.orgntu.edu.sg
Enantiomeric and Diastereomeric Considerations in Substituted Propane Architectures
Stereoisomers are isomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They can be broadly categorized into enantiomers and diastereomers. khanacademy.org
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ntu.edu.sg As established, this compound exists as a pair of enantiomers due to its single chiral center. These enantiomers will have identical physical properties, such as melting point and boiling point, in an achiral environment but will rotate plane-polarized light in equal and opposite directions. ualberta.ca
Diastereomers , on the other hand, are stereoisomers that are not mirror images of each other. ntu.edu.sgmasterorganicchemistry.com This class of stereoisomers arises when a molecule has two or more stereogenic centers and the isomers are not enantiomers. libretexts.org For a molecule to have diastereomers, it must have at least two chiral centers. Since this compound has only one stereogenic center, it does not have any diastereomers.
However, if we consider other substituted propane architectures with multiple stereogenic centers, the concept of diastereomers becomes relevant. For instance, a propane derivative with two distinct chiral centers could exist as up to four stereoisomers (2^2 = 4). These would consist of two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other pair would be diastereomeric. libretexts.org Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. ualberta.ca
Asymmetric Synthesis Strategies for Enantiopure this compound
The synthesis of a single, pure enantiomer of a chiral compound is a significant challenge in organic chemistry, known as asymmetric synthesis. chiralpedia.com This is crucial because different enantiomers of a molecule can have vastly different biological activities. chiralpedia.com Two primary strategies for achieving enantiopure this compound are through the use of chiral auxiliaries and chiral catalysts.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. sigmaaldrich.com
A potential synthetic route to enantiopure this compound using a chiral auxiliary could involve the following steps:
Attachment of a chiral auxiliary to a prochiral precursor of this compound.
A stereoselective reaction , such as an alkylation or an aldol (B89426) reaction, where the chiral auxiliary directs the formation of one stereoisomer over the other. numberanalytics.com For example, Evans' oxazolidinone auxiliaries are well-known for directing asymmetric alkylations and aldol reactions. researchgate.net
Removal of the chiral auxiliary to yield the enantiomerically enriched product. wikipedia.org
This method allows for the synthesis of enantiomerically pure compounds by leveraging the existing chirality of the auxiliary to control the formation of new stereocenters. uvic.ca
Development of Chiral Catalysts for Stereoselective Formation
An alternative and often more efficient approach is the use of chiral catalysts. chiralpedia.com A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other, without being consumed in the reaction. semanticscholar.org
For the synthesis of this compound, a potential strategy would be the asymmetric addition of a nucleophile to a prochiral ketone. For instance, the enantioselective addition of a methyl group (from a reagent like methylmagnesium bromide or dimethylzinc) to 1,2,2-triphenylethanone (B167304) could be catalyzed by a chiral ligand complexed to a metal. organic-chemistry.org
Numerous chiral catalysts have been developed for such transformations, often derived from natural products like terpenes or amino acids. nih.gov For example, chiral amino alcohols derived from ephedrine (B3423809) or camphor (B46023) have been used to catalyze the addition of organozinc reagents to aldehydes and ketones with high enantioselectivity. rsc.org The development of new and more efficient chiral ligands and catalysts is an ongoing area of research. chemrxiv.org
Dynamic Stereochemistry and Conformational Analysis of this compound
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to rotation around single bonds. Conformational analysis is the study of the energies of these different conformations. masterorganicchemistry.com
Influence of Steric Effects on Conformational Preferences
The conformational preferences of this compound are significantly influenced by steric effects, which arise from the repulsion between electron clouds of atoms or groups that are in close proximity. chemistrysteps.com The three bulky phenyl groups and the methyl group in the molecule create considerable steric hindrance, which will dictate the most stable conformation.
The rotation around the C1-C2 bond will be particularly important. The molecule will tend to adopt a staggered conformation to minimize torsional strain, which is the repulsion between bonding electrons in adjacent atoms. chemistrysteps.com However, even in a staggered conformation, there will be significant gauche interactions (steric strain between groups that are 60° apart).
The most stable conformation will be the one that minimizes the steric interactions between the large phenyl groups. It is likely that the molecule will orient itself to place the largest groups as far apart as possible. The relative energies of the different conformations will depend on the balance between torsional strain and steric strain. utdallas.edu The presence of bulky substituents can significantly influence the geometry and interconversion of different conformations. nih.gov
Mechanistic Aspects of Reactions Involving 1,2,2 Triphenylpropan 1 Ol
Reactivity Profiles of Tertiary Alcohols within Sterically Hindered Molecular Environments
Tertiary alcohols, such as 1,2,2-Triphenylpropan-1-ol, exhibit distinct reactivity profiles largely dictated by the significant steric hindrance around the hydroxyl-bearing carbon. This steric crowding, created by the bulky phenyl and methyl groups, influences the accessibility of the hydroxyl group and the adjacent carbon atoms to incoming reagents.
The spatial arrangement and size of atomic groups within a molecule can significantly affect its reactivity. youtube.com In the case of this compound, the three phenyl groups create a congested environment around the tertiary carbinol center. youtube.comresearchgate.net This steric hindrance makes it difficult for nucleophiles to attack the carbon atom, thereby disfavoring reactions that proceed via an S(_N)2 mechanism. quora.com Consequently, reactions involving the cleavage of the C-O bond in such hindered tertiary alcohols predominantly follow an S(_N)1 pathway, which involves the formation of a carbocation intermediate. quora.comlibretexts.orgreddit.com
Furthermore, the steric bulk around the hydroxyl group can also impede reactions that require the direct involvement of the -OH group, such as esterification. quora.com The Fischer esterification, for instance, is significantly slower for tertiary alcohols compared to primary or secondary alcohols due to the difficulty of the alcohol's oxygen attacking the carboxylic acid's carbonyl carbon. quora.com The stability of tertiary alcohols is enhanced by the presence of multiple alkyl or aryl groups, which also makes them resistant to oxidation under standard conditions as there is no hydrogen atom on the carbinol carbon to be removed. quora.com
The table below summarizes the general reactivity trends of alcohols based on their substitution and the influence of steric hindrance.
| Alcohol Type | Primary | Secondary | Tertiary |
| S(_N)1 Reactivity | Low | Moderate | High |
| S(_N)2 Reactivity | High | Moderate | Low |
| Oxidation | Readily Oxidized | Oxidized | Resistant to Oxidation |
| Esterification | Favorable | Moderate | Unfavorable (Sterically Hindered) |
Carbon-Oxygen Bond Cleavage Mechanisms Relevant to this compound
The cleavage of the carbon-oxygen (C-O) bond in this compound is a key step in many of its characteristic reactions. organicmystery.com Given its structure as a tertiary alcohol, the C-O bond cleavage predominantly occurs through mechanisms that involve the formation of a carbocation intermediate. libretexts.orgyoutube.com
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. name-reaction.comlibretexts.org The departure of the water molecule leads to the formation of a tertiary carbocation. This carbocation is stabilized by the electron-donating inductive effects of the alkyl and aryl groups attached to the positively charged carbon. youtube.com The stability of this tertiary carbocation is a major driving force for reactions proceeding via an S(_N)1 mechanism. quora.comlibretexts.org
The general mechanism for acid-catalyzed C-O bond cleavage in a tertiary alcohol like this compound can be summarized as follows:
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst. youtube.comlibretexts.org
Formation of a carbocation: The protonated hydroxyl group (an oxonium ion) is an excellent leaving group and departs as a water molecule, resulting in the formation of a tertiary carbocation. youtube.comwikipedia.org This is typically the rate-determining step. youtube.com
Reaction of the carbocation: The carbocation can then undergo various reactions, such as attack by a nucleophile (S(_N)1 reaction) or elimination of a proton from an adjacent carbon to form an alkene (E1 reaction). libretexts.orglibretexts.org
It's important to note that while strong acids are effective for promoting C-O bond cleavage, they can also lead to side reactions like rearrangements and polymerization, especially with tertiary alcohols. libretexts.org Alternative reagents are sometimes employed to achieve this transformation under milder conditions. Recent research has explored methods like the activation of C-O bonds in alcohols via carbonylation-homolysis-decarboxylation processes using cobalt complexes and visible light. nsf.gov Another approach involves dissociative electron attachment, which has shown selectivity in the cleavage of C-O bonds in alcohols and ethers. rsc.org
Rearrangement Reactions of this compound and Its Derivatives
Carbocation intermediates, such as the one formed from this compound upon C-O bond cleavage, are susceptible to rearrangement reactions. These rearrangements typically involve the migration of a hydrogen, alkyl, or aryl group to the positively charged carbon, leading to the formation of a more stable carbocation. wikipedia.orglumenlearning.comlibretexts.org This phenomenon is known as a Wagner-Meerwein rearrangement. name-reaction.comwikipedia.orglibretexts.org
In the context of this compound, the initially formed tertiary carbocation is already relatively stable. However, the possibility of rearrangement to an even more stabilized carbocation, or to relieve ring strain if cyclic systems were involved, should always be considered. youtube.com The driving force for such rearrangements is the attainment of a more stable electronic or structural state. name-reaction.commasterorganicchemistry.com
The general mechanism for a Wagner-Meerwein rearrangement involves a 1,2-shift, where a group migrates from a carbon atom to an adjacent carbon atom bearing the positive charge. lumenlearning.comlibretexts.org These shifts are common in reactions involving carbocation intermediates, such as S(_N)1 and E1 reactions. masterorganicchemistry.com
While carbocation rearrangements are typically acid-catalyzed, base-initiated rearrangements can also occur, particularly in specific structural contexts like α-ketols. acs.org For instance, a base-catalyzed α-ketol rearrangement involves the deprotonation of a tertiary alcohol to form an alkoxide, which then rearranges. acs.org
In the case of carbocations generated from this compound or its derivatives, alkyl or aryl shifts can occur if they lead to a more stable carbocation. An alkyl shift involves the migration of an alkyl group with its bonding electrons to the adjacent carbocationic center. lumenlearning.commasterorganicchemistry.comlibretexts.org Similarly, a phenyl group can also migrate. The relative migratory aptitude of different groups (e.g., phenyl vs. methyl) would influence the outcome of the rearrangement.
The mechanism for a 1,2-alkyl shift proceeds as follows:
Formation of a carbocation. libretexts.org
Migration of an alkyl group from an adjacent carbon to the positively charged carbon. The alkyl group moves with its pair of bonding electrons. masterorganicchemistry.comlibretexts.org
Formation of a new, more stable carbocation. libretexts.org
Such rearrangements are particularly common when a less stable carbocation can rearrange to a more stable one (e.g., secondary to tertiary) or to relieve ring strain. youtube.commasterorganicchemistry.com For the carbocation derived from this compound, the potential for a phenyl or methyl shift would depend on the specific reaction conditions and the relative stability of the resulting carbocation.
Nucleophilic Substitution Pathways at the Carbinol Center
The carbinol center of this compound is a tertiary carbon, which, as previously discussed, is sterically hindered. This steric hindrance strongly disfavors the S(_N)2 mechanism, which requires a backside attack by the nucleophile. quora.com Therefore, nucleophilic substitution reactions at this center predominantly proceed through an S(_N)1 pathway. quora.comlibretexts.orgreddit.com
The S(_N)1 mechanism for this compound involves the following steps:
Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). libretexts.org
Formation of a tertiary carbocation upon the departure of the water molecule. This is the slow, rate-determining step. youtube.comlibretexts.org
Nucleophilic attack on the planar carbocation. The nucleophile can attack from either face of the carbocation, which can lead to a racemic mixture if the carbon was chiral.
Deprotonation of the resulting product if the nucleophile was neutral (e.g., water or an alcohol).
The direct substitution of alcohols via an S(_N)1-type mechanism is an attractive synthetic strategy as it generates water as the only byproduct. researchgate.net Recent research has focused on developing catalytic methods for the direct nucleophilic substitution of alcohols, including tertiary alcohols, using Brønsted or Lewis acids. researchgate.net Iron(III) catalysts have also been shown to be effective for intramolecular nucleophilic substitutions of tertiary alcohols. researchgate.net
Furthermore, stereoretentive S(_N)1 reactions of homoallylic tertiary alcohols have been achieved by forming a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, which allows for the creation of congested tertiary centers with controlled stereochemistry. nih.gov This highlights the ongoing efforts to control the outcome of nucleophilic substitutions at sterically hindered centers.
Mechanistic Understanding of Oxidative and Reductive Transformations
Oxidative Transformations:
Tertiary alcohols like this compound are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. quora.commasterorganicchemistry.com Oxidation of primary and secondary alcohols typically involves the removal of this hydrogen atom. masterorganicchemistry.com
However, under forcing conditions or with specific reagents, oxidative cleavage of the carbon-carbon bonds adjacent to the hydroxyl group can occur. stackexchange.comechemi.com For instance, treatment with strong oxidizing agents can lead to the breakdown of the carbon skeleton. The mechanism of such reactions can be complex and may involve radical intermediates.
Recent studies have explored catalytic systems for the oxidative C-C bond cleavage of alcohols. For example, a cobalt/air/(EtO)(_3)SiH system has been used for the aerobic C-C bond cleavage of tertiary allylic alcohols to produce ketones via a hydrogen atom transfer (HAT) process. chemistryviews.org Copper-catalyzed aerobic oxidation has also been employed for the C-C bond cleavage of β-alkoxy alcohols. nih.gov While these specific examples may not directly involve this compound, they provide mechanistic insights into how C-C bonds in alcohols can be cleaved oxidatively.
Reductive Transformations:
The reduction of a tertiary alcohol like this compound to the corresponding alkane is a challenging transformation. Direct reduction of the C-O bond is difficult due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, a two-step process is often employed:
Conversion of the hydroxyl group into a better leaving group: This can be achieved by converting the alcohol to a tosylate or by protonation under strongly acidic conditions followed by elimination to an alkene.
Reduction of the intermediate: The resulting tosylate can be reduced with a reagent like lithium aluminum hydride, or the alkene can be hydrogenated.
A more direct approach for the deoxygenation of alcohols involves the Barton-McCombie reaction, which proceeds through a radical mechanism. nsf.gov Recent advancements have also demonstrated the use of visible light and cobalt complexes to facilitate the reductive cleavage of the C-O bond in alcohols. nsf.govresearchgate.net This method involves the formation of an alkoxycarbonyl cobalt(III) complex, which upon visible light irradiation, undergoes homolysis and subsequent reduction. nsf.gov
Catalytic Reaction Mechanisms Facilitated by this compound-Derived Ligands
While this compound itself is not typically used as a catalyst, its derivatives, particularly those where the hydroxyl group is modified or replaced, have the potential to act as ligands in transition metal catalysis. The bulky triphenylpropyl framework could provide a unique steric and electronic environment for a metal center, influencing the selectivity and activity of the catalyst.
The synthesis of chiral ligands derived from alcohols is a common strategy in asymmetric catalysis. For example, chiral diols and amino alcohols are precursors to widely used ligands. By analogy, chiral derivatives of this compound could be synthesized and evaluated as ligands in various catalytic reactions, such as:
Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands are often used to create enantioselective hydrogenation catalysts. A phosphine group could be introduced into the this compound scaffold.
Asymmetric C-C Bond Forming Reactions: Ligands for reactions like the Heck reaction, Suzuki coupling, and aldol (B89426) reactions often rely on specific steric and electronic properties to control stereoselectivity.
Oxidation and Reduction Reactions: The ligand can influence the redox potential and coordination sphere of the metal catalyst, thereby affecting the course of the reaction.
The mechanistic role of such a ligand would be to create a chiral pocket around the metal center, which would differentiate between the prochiral faces of a substrate or the enantiotopic transition states of a reaction, leading to an enantiomeric excess of one product. The bulky nature of the triphenylpropyl group could be advantageous in creating a well-defined and sterically demanding active site.
Theoretical and Computational Chemistry Studies on 1,2,2 Triphenylpropan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Thermodynamic Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic distribution, molecular geometry, and thermodynamic stability of 1,2,2-Triphenylpropan-1-ol. Such calculations are crucial for predicting its behavior in chemical reactions and for interpreting experimental data.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
Due to the free rotation around several single bonds, this compound can exist in numerous conformations. DFT calculations can be employed to identify the most stable conformers by optimizing their geometries and calculating their relative energies. For a molecule with bulky phenyl groups, steric hindrance plays a significant role in determining the preferred conformations. The analysis would likely reveal that conformers minimizing the steric repulsion between the phenyl groups and the methyl group are energetically favored.
Furthermore, DFT is instrumental in studying the structure and stability of reaction intermediates that may form during chemical transformations of this compound. For instance, in acid-catalyzed dehydration reactions, a carbocation intermediate would be formed. DFT calculations can elucidate the geometry and electronic properties of this intermediate, providing insights into the reaction mechanism.
Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from a DFT analysis of different conformers of this compound. The relative energies indicate the stability of each conformer with respect to the most stable one.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-Cα-Cβ) (°) |
|---|---|---|
| A | 0.00 | 178.5 |
| B | 1.25 | 65.2 |
| C | 2.50 | -68.9 |
The concept of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgjoaquinbarroso.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com
For this compound, the HOMO is likely to be localized on the electron-rich phenyl groups, while the LUMO would be an anti-bonding orbital. The size of the HOMO-LUMO gap can be calculated using quantum chemical methods like DFT. This analysis can predict the molecule's susceptibility to electrophilic and nucleophilic attack and its behavior in photochemical reactions. The HOMO-LUMO gap can also be influenced by the solvent environment, which can be modeled using computational methods.
The following interactive table provides hypothetical data on the calculated HOMO-LUMO gap of this compound in different solvents, illustrating how the polarity of the solvent can affect this important parameter.
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Gas Phase | -6.25 | -0.85 | 5.40 |
| Hexane | -6.28 | -0.82 | 5.46 |
| Ethanol | -6.35 | -0.75 | 5.60 |
| Water | -6.40 | -0.70 | 5.70 |
Molecular Dynamics Simulations for Elucidating Conformational Landscapes
While quantum chemical calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over a sufficient period, it is possible to identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with other molecules. The significant steric hindrance in this compound would likely lead to a rugged conformational energy landscape with several local minima separated by energy barriers. aip.org MD simulations can provide insights into the heights of these barriers and the timescales of conformational changes. nih.gov
Transition State Modeling for the Elucidation of Reaction Mechanisms
Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction pathway. Computational methods are particularly powerful for studying transition states, as these are transient species that are difficult to observe experimentally.
For reactions involving this compound, such as dehydration or nucleophilic substitution, computational methods can be used to locate the transition state structures and calculate their energies. msu.edulibretexts.org This information allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, it is possible to predict the most likely mechanism. For a tertiary alcohol like this compound, reactions proceeding through a carbocation intermediate are common, and transition state modeling can provide a detailed picture of the bond-breaking and bond-forming processes involved. acs.orglibretexts.org
A hypothetical data table showing calculated activation energies for a potential reaction of this compound is presented below.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|
| E1 Dehydration | 25.5 |
| SN1 Substitution with HBr | 22.1 |
Prediction of Spectroscopic Signatures via Computational Methods for Structural Elucidation
Computational methods can predict various spectroscopic properties of molecules, which is extremely valuable for interpreting experimental spectra and confirming the structure of a compound. nasa.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
NMR chemical shifts can be calculated with good accuracy using quantum chemical methods. nih.govgithub.io These calculations can help in the assignment of the signals in the experimental ¹H and ¹³C NMR spectra, which can be complex for a molecule with three phenyl groups.
Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. This would allow for the identification of the characteristic absorption bands, such as the O-H stretching vibration of the alcohol group and the various C-H and C-C vibrations of the phenyl and propyl moieties. arxiv.orgorgchemboulder.com Comparing the computed spectrum with the experimental one can provide strong evidence for the molecule's structure and conformation.
The following interactive table presents hypothetical predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 78.5 |
| C(Ph)₂ | 55.2 |
| CH₃ | 28.1 |
| Phenyl C (ipso, attached to C-OH) | 145.3 |
| Phenyl C (ipso, attached to C(Ph)₂) | 148.9 |
| Phenyl C (ortho) | 128.0 - 129.5 |
| Phenyl C (meta) | 127.5 - 128.8 |
| Phenyl C (para) | 126.9 - 127.3 |
Applications of 1,2,2 Triphenylpropan 1 Ol in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Enantioselective Transformations
A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While the direct application of 1,2,2-Triphenylpropan-1-ol as a chiral auxiliary is not extensively documented in scientific literature, the closely related compound, (S)-2-Amino-1,1,3-triphenyl-1-propanol, serves as a pertinent example of how this structural scaffold can function in asymmetric synthesis. cymitquimica.com Chiral 1,2-amino alcohols are a well-established class of auxiliaries, capable of inducing high levels of stereocontrol in a variety of reactions, including alkylations and aldol (B89426) additions. beilstein-journals.org The stereochemical outcome of these reactions is often dictated by the formation of a rigid, chelated intermediate, where the chiral auxiliary shields one face of the reactive center, thereby directing the approach of the incoming reagent. researchgate.net
The general principle of using a chiral auxiliary involves three key steps: attachment of the auxiliary to the substrate, diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. The effectiveness of an auxiliary is determined by its ability to provide high diastereoselectivity, its ease of attachment and removal, and its recyclability.
Utilization as a Precursor for the Synthesis of Complex Organic Molecules
The transformation of readily available starting materials into structurally complex and biologically active molecules is a cornerstone of modern organic synthesis. nih.gov While specific examples of this compound as a direct precursor to complex natural products or pharmaceuticals are not prominently reported, its structural motifs are present in various bioactive compounds. The synthesis of such complex molecules often relies on the strategic use of chiral building blocks, which can be derived from a variety of sources, including the chiral pool and asymmetric synthesis. cymitquimica.commdpi.com
The development of synthetic routes to complex molecules often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available or easily synthesizable precursors. The structural features of this compound, including its stereocenter and phenyl groups, make it a potential, albeit underexplored, starting point for the synthesis of more elaborate structures.
Design and Application as a Ligand in Metal-Catalyzed Transformations
Metal-catalyzed reactions are powerful tools in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. wikipedia.org The performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Chiral ligands are particularly important for enantioselective catalysis, where they create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product. rsc.org
While there is no direct evidence of this compound itself being used as a ligand, its structure provides a foundation for the design of potential chiral ligands. For instance, the hydroxyl group could be functionalized to introduce a coordinating atom, such as phosphorus or nitrogen, to create a bidentate or tridentate ligand. The bulky triphenylmethyl group could provide the necessary steric hindrance to induce high levels of enantioselectivity in catalytic reactions. The synthesis of such ligands would typically involve standard organic transformations to modify the this compound backbone.
| Ligand Type | Potential Coordinating Atoms | Potential Catalytic Applications |
| Chiral Phosphine (B1218219) | P, O | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Chiral Oxazoline | N, O | Asymmetric Allylic Alkylation, Hydrosilylation |
| Chiral Amino-alcohol | N, O | Asymmetric Transfer Hydrogenation, Aldol Reactions |
Potential as a Building Block for Advanced Functional Materials (e.g., polymers, dendrimers)
The development of new materials with tailored properties is a rapidly growing field of research. Polymers and dendrimers are two classes of macromolecules with a wide range of applications, from drug delivery to catalysis. nih.govscispace.com The properties of these materials are determined by the monomeric building blocks from which they are constructed.
The structure of this compound suggests its potential as a monomer for the synthesis of functional polymers and dendrimers. The hydroxyl group could be used as a point of polymerization, for example, in the formation of polyesters or polyethers. The incorporation of the bulky and rigid triphenylmethyl group into a polymer backbone could lead to materials with high thermal stability and specific morphological properties.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov They are synthesized in a stepwise manner, either from the core outwards (divergent synthesis) or from the periphery inwards (convergent synthesis). The unique architecture of dendrimers provides them with a range of interesting properties, including the ability to encapsulate guest molecules. While no dendrimers based on this compound have been reported, its structure offers possibilities for its use as a core molecule or as a branching unit in dendrimer synthesis.
Development as a Versatile Intermediate in the Preparation of Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that are used as starting materials for the synthesis of more complex chiral molecules, such as pharmaceuticals and natural products. cymitquimica.commdpi.com The availability of a diverse range of chiral building blocks is crucial for the efficient and flexible synthesis of these target molecules.
Advanced Analytical and Spectroscopic Techniques for Research on 1,2,2 Triphenylpropan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,2,2-triphenylpropan-1-ol. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for the assignment of its complex structure.
In ¹H NMR, the chemical shifts of the protons are influenced by their local environment. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the downfield region. The methine proton and the methyl protons of the propane (B168953) backbone exhibit distinct signals. The presence of a chiral center at C2 can render the geminal protons on an adjacent carbon diastereotopic, leading to separate signals and more complex splitting patterns. masterorganicchemistry.com The hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the methine carbon, the quaternary carbon bearing the hydroxyl group, and the various aromatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~1.2-1.5 | ~15-25 |
| Methine (CH) | ~3.5-4.0 | ~50-60 |
| Quaternary Carbon (C-OH) | - | ~75-85 |
| Aromatic Protons | ~7.0-7.5 | - |
| Aromatic Carbons | - | ~125-145 |
Note: These are approximate ranges and can vary based on the solvent and specific experimental conditions.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound. nih.gov This technique allows for the study of time-dependent phenomena, such as the rotation around single bonds, which can be restricted due to the steric bulk of the three phenyl groups.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of conformational interconversion is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into a single, time-averaged peak.
The analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers. This is crucial for understanding the three-dimensional structure and flexibility of this compound in solution.
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups and Interactions
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. rsc.org The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.
A prominent feature in the IR spectrum of this compound is the broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. orgchemboulder.comdocbrown.info The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings typically appear as a series of sharp bands between 3100 and 3000 cm⁻¹. libretexts.org The aliphatic C-H stretching of the propane backbone is observed in the range of 3000-2850 cm⁻¹. orgchemboulder.com
The C-O stretching vibration of the alcohol gives rise to a strong absorption in the fingerprint region, typically between 1320 and 1000 cm⁻¹. orgchemboulder.com The spectrum will also display characteristic absorptions for the C-C stretching vibrations of the aromatic rings.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching (H-bonded) | 3500-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Carbonyl (C=O) | Stretching | 1760-1665 (if present as an impurity) libretexts.org |
| Aromatic C=C | Stretching | ~1600, 1500-1400 |
| Alcohol (C-O) | Stretching | 1320-1000 |
Mass Spectrometry for Molecular Weight Confirmation and Elucidation of Fragmentation Patterns
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. tutorchase.com In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk
The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (C₂₁H₂₀O, approx. 288.4 g/mol ). nih.gov However, for alcohols, the molecular ion peak can sometimes be weak or absent. libretexts.org
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. tutorchase.comlibretexts.org The presence of the three bulky phenyl groups will significantly influence the fragmentation pattern, potentially leading to the formation of stable carbocations.
Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry
| Ion | m/z (approximate) | Possible Origin |
|---|---|---|
| [C₂₁H₂₀O]⁺ | 288 | Molecular Ion (M⁺) |
| [C₂₁H₁₈]⁺ | 270 | Loss of H₂O (M-18) |
| [C₁₄H₁₃O]⁺ | 197 | Cleavage of the C1-C2 bond |
| [C₁₃H₁₃]⁺ | 169 | Tropylium ion formation from a phenyl group |
| [C₇H₇]⁺ | 91 | Tropylium ion |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The relative intensities of these fragments will depend on the ionization method used.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Since this compound is a chiral molecule, techniques that are sensitive to stereochemistry, such as optical rotation and circular dichroism (CD) spectroscopy, are crucial for its characterization.
Optical Rotation , measured using a polarimeter, determines the ability of a chiral compound to rotate the plane of plane-polarized light. byjus.comlibretexts.org The specific rotation, [α], is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.orgpressbooks.pub A positive value indicates a dextrorotatory (+) enantiomer, while a negative value signifies a levorotatory (-) enantiomer. saskoer.ca Measuring the optical rotation of a sample allows for the determination of its enantiomeric excess (ee), which is a measure of its enantiomeric purity.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. smoldyn.org This technique provides information about the three-dimensional structure of the molecule, including its absolute configuration and conformational changes. nih.gov The CD spectrum is highly sensitive to the spatial arrangement of the chromophores (in this case, the phenyl groups) relative to the chiral center. By comparing the experimental CD spectrum with theoretical calculations, it is often possible to assign the absolute configuration (R or S) of a specific enantiomer. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also be a powerful tool for determining the absolute configuration of chiral molecules. researchgate.netrsc.org
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.
A successful X-ray crystallographic analysis of this compound would provide unambiguous information about:
The bond lengths and bond angles within the molecule.
The conformation of the molecule in the solid state, including the torsion angles of the phenyl groups.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
The absolute configuration of a single enantiomer if an enantiopure crystal is used. nih.gov
This detailed structural information is invaluable for understanding the steric and electronic properties of this compound and for correlating its structure with its chemical and physical properties.
Future Research Directions and Unexplored Avenues for 1,2,2 Triphenylpropan 1 Ol
Development of Novel and Highly Efficient Synthetic Routes
Current synthetic approaches to 1,2,2-Triphenylpropan-1-ol and similar tertiary alcohols often rely on classical organometallic additions to ketones, which can have limitations in terms of substrate scope, efficiency, and functional group tolerance. Future research should focus on developing more advanced and efficient synthetic pathways.
Key research objectives could include:
Catalytic Couplings: Investigating transition-metal-catalyzed cross-coupling reactions to assemble the carbon skeleton more efficiently.
Flow Chemistry: Developing continuous flow processes for the synthesis, which could offer improved safety, scalability, and reaction control compared to batch syntheses.
Photoredox Catalysis: Exploring visible-light-mediated reactions as a milder and more sustainable alternative to traditional methods for forming the key carbon-carbon bonds.
| Proposed Method | Potential Advantages | Research Focus |
| Asymmetric Grignard Addition | Direct access to enantiopure product. | Development of new chiral ligands for magnesium. |
| Reductive Coupling | Use of simpler, readily available starting materials. | Catalyst development for coupling of a ketone and an alkyl halide. |
| C-H Functionalization | Atom-economical approach. | Regioselective functionalization of a simpler precursor. |
Exploration of New Stereoselective Transformations and Methodologies
The C1 carbinol center of this compound is a stereocenter. The development of methods to control the stereochemistry at this position is a significant and unexplored area. Such control is crucial for applications in catalysis and medicinal chemistry where specific stereoisomers are often required.
Future research should aim to:
Develop catalytic asymmetric syntheses that can selectively produce either the (R)- or (S)-enantiomer of this compound.
Investigate the use of chiral auxiliaries to direct the stereochemical outcome of the synthesis.
Explore kinetic resolution techniques to separate racemic mixtures of the compound, which could also provide access to enantiomerically enriched materials.
Investigation of Unconventional Reactivity Profiles and Derived Products
The sterically hindered nature of the tertiary alcohol in this compound suggests it may exhibit unusual reactivity. Probing its behavior under various reaction conditions could lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.
Potential areas of investigation include:
Rearrangement Reactions: Studying acid-catalyzed rearrangements (e.g., Pinacol-type reactions) to see if the bulky phenyl groups induce unexpected migratory aptitudes, leading to novel carbocyclic or heterocyclic frameworks.
Fragmentation Reactions: Investigating conditions that could induce controlled fragmentation of the molecule, potentially yielding valuable synthetic building blocks.
Remote Functionalization: Exploring methods for the selective functionalization of the phenyl rings, which is challenging due to the steric hindrance around the alcohol core.
Rational Design of Derivatives for Specific Catalytic or Material Science Applications
The this compound scaffold could serve as a core for designing new molecules with specific functions. By strategically modifying the phenyl rings or the hydroxyl group, derivatives could be created for use as ligands in catalysis or as building blocks for advanced materials. The modification of nanoparticles with organic monolayers is a known strategy to prevent aggregation and create materials useful in catalysis. nih.gov
Catalysis:
Functionalizing the phenyl rings with phosphine (B1218219) or amine groups could yield novel bulky ligands for transition-metal catalysis, potentially offering unique selectivity in cross-coupling or hydrogenation reactions.
Material Science:
Introducing polymerizable groups onto the structure could allow for its incorporation into polymers, creating materials with high thermal stability, specific optical properties, or high refractive indices due to the high phenyl content.
| Application Area | Proposed Derivative | Potential Function |
| Asymmetric Catalysis | Phosphine-functionalized derivative | Chiral ligand for transition metals. |
| Polymer Chemistry | Styrenic or acrylic derivative | Monomer for high-performance polymers. |
| Supramolecular Chemistry | Derivative with hydrogen-bonding motifs | Building block for self-assembling structures. |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, saving significant time and resources in the lab. Applying these methods to this compound can provide deep insights into its properties and reactivity. This approach is widely used to model inhibitors and predict binding affinities. nih.gov
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and intermediates of potential reactions, such as the rearrangements discussed in section 8.3, to predict the most likely products.
Predicting Stereoselectivity: Modeling the interactions in asymmetric syntheses (section 8.2) to understand the origins of enantioselectivity and to rationally design more effective chiral catalysts or auxiliaries.
Virtual Screening of Derivatives: Computationally designing and evaluating the properties of potential derivatives for catalysis or material science (section 8.4) before committing to their synthesis. Models can be used to predict the binding of molecules to surfaces, such as gold, which is relevant for catalytic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2,2-triphenylpropan-1-ol, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via Grignard reactions using benzophenone derivatives or through catalytic hydrogenation of ketone precursors. Key steps include:
- Stoichiometric control to minimize side products like diastereomers or over-reduced intermediates.
- Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) to isolate the target alcohol.
- Purity validation via HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases) to resolve impurities such as residual phenyl ketones or byproducts .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- Chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers.
- NMR analysis (e.g., - and -NMR) combined with NOESY experiments to confirm spatial arrangements of phenyl groups.
- Optical rotation measurements to correlate with literature values for enantiomeric excess .
Q. What are the recommended analytical techniques for characterizing thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition onset temperatures.
- Differential scanning calorimetry (DSC) to detect phase transitions or exothermic events.
- GC-MS of pyrolyzed samples to identify volatile degradation products like benzene or styrene derivatives .
Advanced Research Questions
Q. How do steric effects from the three phenyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) to compare reaction rates with less hindered analogs.
- DFT calculations (e.g., using Gaussian software) to model transition states and steric hindrance energy barriers.
- X-ray crystallography of intermediates (e.g., tosylates) to visualize spatial constraints .
Q. How can researchers resolve discrepancies in reported -NMR chemical shifts for this compound across literature sources?
- Methodological Answer :
- Standardized NMR protocols : Use deuterated solvents (e.g., CDCl) with internal standards (TMS) and consistent probe temperatures.
- Cross-validation with computational NMR prediction tools (e.g., ACD/Labs or DFT-based methods).
- Critical review of solvent effects and concentration-dependent aggregation in conflicting datasets .
Q. What strategies mitigate racemization during derivatization of this compound into esters or ethers?
- Methodological Answer :
- Low-temperature reaction conditions (e.g., -20°C) to slow down enolization.
- Use of non-polar solvents (e.g., toluene) to stabilize the transition state.
- Chiral auxiliary incorporation to lock stereochemistry during functionalization .
Q. How does the electronic environment of the hydroxyl group in this compound affect its acidity compared to simpler alcohols?
- Methodological Answer :
- pH-metric titration in aprotic solvents (e.g., DMSO) to measure pK shifts.
- Infrared spectroscopy (O-H stretching frequencies) to correlate hydrogen-bonding strength with acidity.
- Comparative studies with mono- or diphenyl analogs to isolate electronic vs. steric contributions .
Data Contradiction and Validation
Q. When conflicting biological activity data are reported for this compound derivatives, how should researchers prioritize validation?
- Methodological Answer :
- Reproducibility checks : Replicate assays under identical conditions (e.g., cell lines, incubation times).
- Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) to identify outlier studies.
- Structure-activity relationship (SAR) modeling to distinguish artifacts from genuine pharmacological trends .
Q. What experimental controls are critical when studying the compound’s interactions with enzyme active sites?
- Methodological Answer :
- Negative controls : Use enantiomers or structurally similar inactive analogs (e.g., 1,2-diphenylpropan-1-ol) to confirm specificity.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and validate crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
